![molecular formula C17H25ClN2O4S B3962428 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B3962428.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide
描述
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide, commonly known as CGP 49823, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. CGP 49823 is a selective inhibitor of the glycine transporter subtype 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system.
作用机制
CGP 49823 is a selective inhibitor of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting this compound, CGP 49823 increases the extracellular levels of glycine, which enhances the activity of NMDA receptors. NMDA receptors are involved in learning and memory, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
CGP 49823 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CGP 49823 enhances the activity of NMDA receptors and increases the release of dopamine in the striatum. In vivo studies have shown that CGP 49823 improves cognitive function in animal models of schizophrenia and Alzheimer's disease. CGP 49823 has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
实验室实验的优点和局限性
CGP 49823 has several advantages for lab experiments. It is a highly selective inhibitor of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide, which makes it a useful tool for investigating the role of this compound in various physiological and pathological processes. CGP 49823 is also relatively stable and can be easily synthesized in the lab. However, there are some limitations to the use of CGP 49823 in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over long periods of time. CGP 49823 also has poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the use of CGP 49823 in scientific research. One area of interest is the potential therapeutic applications of CGP 49823 in the treatment of neurological disorders such as schizophrenia, anxiety disorders, and neuropathic pain. Another area of interest is the role of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide in synaptic plasticity and learning and memory. Further research is needed to fully understand the mechanisms underlying the effects of CGP 49823 and to develop more potent and selective inhibitors of this compound.
科学研究应用
CGP 49823 has been used extensively in scientific research to investigate the role of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide in various physiological and pathological processes. This compound is a key regulator of synaptic glycine levels, which play an important role in the modulation of neurotransmission. CGP 49823 has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. CGP 49823 has also been shown to have potential therapeutic applications in the treatment of schizophrenia, anxiety disorders, and neuropathic pain.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-24-12-11-19-17(21)13-20(15-5-3-2-4-6-15)25(22,23)16-9-7-14(18)8-10-16/h7-10,15H,2-6,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJVFCXDEJCIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3962345.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3962352.png)
![2-[benzyl(methyl)amino]ethyl 2,5-dichlorobenzoate hydrochloride](/img/structure/B3962354.png)
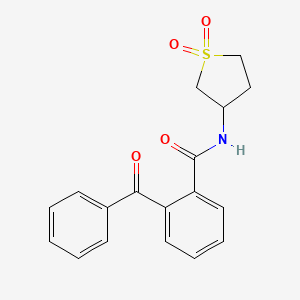
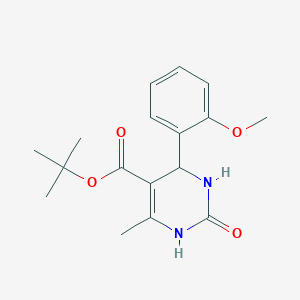
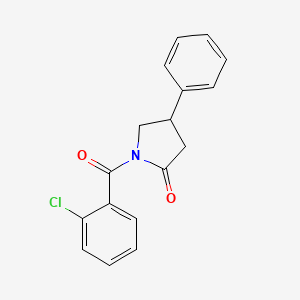
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B3962372.png)
![10-ethyl-10-methyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B3962380.png)
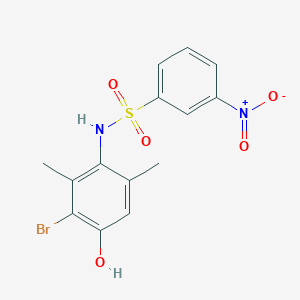
![methyl 2,7,7-trimethyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3962405.png)
![4-{4-[(4-chlorophenyl)sulfonyl]benzoyl}morpholine](/img/structure/B3962413.png)
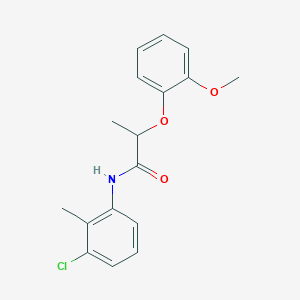

![3-(4-ethoxyphenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3962452.png)